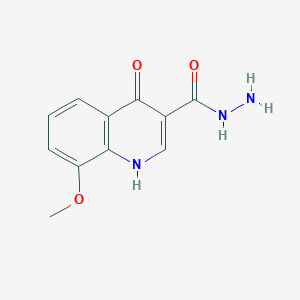

![molecular formula C7H10O2 B2659774 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] CAS No. 2416229-32-6](/img/structure/B2659774.png)

3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,1’-cyclobutane] is a chemical compound with the molecular formula C7H10O2 . It is an isomer, which means it has the same molecular formula as other compounds but a different structural arrangement .

Molecular Structure Analysis

The InChI string for Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,1’-cyclobutane] isInChI=1S/C7H10O2/c1-2-7(3-1)6-5(9-6)4-8-7/h5-6H,1-4H2 . The Canonical Smiles representation is C1CC2(C1)C3C(O3)CO2 .

Aplicaciones Científicas De Investigación

Mechanistic Insights and Synthetic Routes

Competitive Atom Shifts and Conformations : Rosenberg, Schrievers, and Brinker (2016) discussed competitive 1,2-C atom shifts in strained carbene, highlighting the significance of ring-puckered conformers in determining product selectivity in synthetic processes. This work provides insights into the mechanistic pathways of transformations involving spirocyclic compounds (Rosenberg, Schrievers, & Brinker, 2016).

[3 + 2]-Cycloaddition for Oxindoles Synthesis : Filatov et al. (2017) achieved the synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles via a one-pot three-component reaction, showcasing the versatility of spirocyclic frameworks in synthesizing functionalized molecules with potential biological activities (Filatov et al., 2017).

Applications in Material Science

- Toughening of Polylactide : Jing and Hillmyer (2008) demonstrated the use of a spirocyclic lactide derivative for toughening polylactide, indicating the potential of spirocyclic compounds in enhancing the mechanical properties of biodegradable polymers (Jing & Hillmyer, 2008).

Novel Structural Motifs

- Spirocyclic Diketopiperazine Enantiomers : Zhong et al. (2018) isolated spirocyclic diketopiperazine enantiomers from marine-derived fungus Eurotium sp., highlighting the discovery of novel spirocyclic motifs with potential biological activities (Zhong et al., 2018).

Exploration of Antitumor Potential

- Antitumor Agent Exploration : Knyazev et al. (2021) explored the antitumor potential of spiro[3-azabicyclo[3.1.0]hexane]oxindoles, assessing their cytotoxicity and effects on cell motility, which could inform future antitumor strategies (Knyazev et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

spiro[3,6-dioxabicyclo[3.1.0]hexane-2,1'-cyclobutane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-7(3-1)6-5(9-6)4-8-7/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSYOBMEHBVLET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C3C(O3)CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2659691.png)

![7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2659696.png)

![sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate](/img/structure/B2659699.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2659702.png)

![[2-[[3-Ethoxycarbonyl-4-(furan-2-yl)thiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2659708.png)

![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2659709.png)

![1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2659712.png)

![16-(furan-2-ylmethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione](/img/structure/B2659713.png)